N-Methyl-N-phenylpent-4-enamide
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Overview
Description
N-Methyl-N-phenylpent-4-enamide: is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.254 g/mol . This compound is characterized by the presence of a phenyl group attached to a pent-4-enamide backbone, with a methyl group substituting one of the nitrogen atoms. It is also known by its synonym N-methyl-N-phenyl-4-pentenamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylpent-4-enamide typically involves the reaction of N-methylaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, which can take between 2 to 16 hours . The product is purified using flash column chromatography on silica gel with a hexane/ethyl acetate eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Methyl-N-phenylpent-4-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylpent-4-enamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmethacrylamide: Similar structure but with a methacrylamide group instead of a pent-4-enamide group.
N-Methyl-N-phenylacrylamide: Contains an acrylamide group instead of a pent-4-enamide group.
Uniqueness
N-Methyl-N-phenylpent-4-enamide is unique due to its specific combination of a phenyl group and a pent-4-enamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
150983-21-4 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-methyl-N-phenylpent-4-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
CPWSGXRIBSIKBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCC=C |
Origin of Product |
United States |
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